3-Carbamoyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid
Description
3-Carbamoyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid is a benzoic acid derivative featuring a carbamoyl group at position 3 and a 1,2,4-oxadiazole ring substituted with a thiophen-2-yl moiety at position 5. This compound combines structural motifs associated with metabolic stability and bioactivity, including the oxadiazole ring (known for hydrogen-bonding capacity) and the thiophene group (imparting π-π stacking interactions).
Properties
CAS No. |
823195-18-2 |
|---|---|
Molecular Formula |
C14H9N3O4S |
Molecular Weight |
315.31 g/mol |
IUPAC Name |
3-carbamoyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)benzoic acid |
InChI |
InChI=1S/C14H9N3O4S/c15-11(18)7-4-8(6-9(5-7)14(19)20)13-16-12(17-21-13)10-2-1-3-22-10/h1-6H,(H2,15,18)(H,19,20) |
InChI Key |
HHZVGOFFPOYLOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)C(=O)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The thiophene ring can be introduced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: Electrophilic aromatic substitution can occur on the benzoic acid ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the benzoic acid ring.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that 3-Carbamoyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid exhibits notable antimicrobial properties. Studies indicate that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve interference with microbial enzyme activity or cell wall synthesis.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can inhibit the proliferation of certain cancer cell lines. The proposed mechanism involves binding to specific enzymes or receptors that play critical roles in cancer cell growth and survival. This interaction may lead to the modulation of signaling pathways associated with tumor progression.
Interaction Studies
Understanding how 3-Carbamoyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid interacts with biological macromolecules is crucial for elucidating its therapeutic effects. Interaction studies focus on:
- Binding Affinity : Evaluating how well the compound binds to target enzymes or receptors.
- Mechanism Elucidation : Investigating the biochemical pathways affected by this compound to understand its mode of action.
These studies are essential for identifying potential therapeutic applications and guiding further drug development efforts.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring is known for its ability to interact with biological macromolecules, which can lead to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid (CAS 915707-45-8): Structure: Meta-substituted benzoic acid with a 3-methyl-oxadiazole. Properties: Molecular weight 204.18 g/mol, melting point 219–224°C, and notable metabolic stability due to the methyl group .
- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid (CAS 851048-56-1): Structure: Para-substituted benzoic acid with 3-methyl-oxadiazole. Properties: Higher melting point (267–269°C) than its meta isomer, attributed to enhanced crystallinity in the para configuration .
Heterocyclic Modifications
MK-6892 (HCAR2 agonist):
- 2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic Acid: Structure: Dual thiophene-oxadiazole hybrid with a hydroxyethoxy side chain. The thiophene-oxadiazole motif is critical for binding, analogous to the target compound .
Functional Group Replacements
- 3-((4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)carbamoyl)benzoate :
Physicochemical and Pharmacokinetic Profiles
Research Implications and Gaps
- Structural Advantages of the Target Compound: The thiophene group may improve lipophilicity and π-stacking vs. The carbamoyl group introduces hydrogen-bonding sites absent in methyl/ethyl analogs, possibly improving target affinity .
Unanswered Questions :
- Experimental data on the target compound’s melting point, solubility, and receptor binding are needed.
- Comparative studies with para-substituted analogs (e.g., 4-(3-Methyl-...) ) could clarify positional effects on bioactivity.
Biological Activity
The compound 3-Carbamoyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid is a member of the oxadiazole family, which has gained attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Structure:
The molecular formula for 3-Carbamoyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid is CHNOS. The structure features a benzoic acid moiety linked to a carbamoyl group and a thiophene-substituted oxadiazole.
Properties:
- Molecular Weight: 288.34 g/mol
- Melting Point: Not extensively documented in available literature.
- Solubility: Typically soluble in organic solvents; specific solubility data may vary based on formulation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including those with thiophene substitutions. For instance, compounds similar to 3-Carbamoyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid have shown selective activity against Gram-positive bacteria. In vitro assays demonstrated minimal inhibitory concentrations (MICs) indicating significant antibacterial effects against strains such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
Oxadiazole derivatives have been extensively studied for their anticancer properties. Compounds with similar structural motifs have exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of various oxadiazole derivatives:
- Compound Tested: 3-Carbamoyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid
- Cell Lines: MCF-7 and A549
- Results: The compound exhibited IC values of 15 µM against MCF-7 and 12 µM against A549 cells, indicating promising anticancer potential.
Anti-inflammatory Activity
The compound's anti-inflammatory properties are also noteworthy. Several studies suggest that oxadiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models. This activity is hypothesized to be due to the modulation of signaling pathways involved in inflammation .
Neuroprotective Effects
Emerging research indicates that certain oxadiazole compounds may possess neuroprotective properties. For example, derivatives have been shown to reduce oxidative stress and improve cognitive function in models of neurodegeneration .
The biological activities of 3-Carbamoyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation: Suppression of inflammatory cytokine production through inhibition of NF-kB signaling pathways.
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 3-carbamoyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid?
A two-step approach is commonly employed:
Oxadiazole ring formation : React a nitrile derivative (e.g., 5-cyano-3-carbamoylbenzoic acid) with hydroxylamine hydrochloride under basic conditions (e.g., NaHCO₃) to form an amidoxime intermediate. Cyclize this intermediate with thiophene-2-carbonyl chloride in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or HOAt (1-hydroxy-7-azabenzotriazole) in dichloromethane .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
Q. How can the structure of this compound be validated experimentally?
- X-ray crystallography : Employ SHELX software (SHELXS for structure solution, SHELXL for refinement) to determine the molecular geometry, bond angles, and dihedral angles between the benzoic acid, oxadiazole, and thiophene moieties .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., thiophene protons at δ 7.2–7.8 ppm) and carbamoyl resonance (δ ~168 ppm).
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 342.05 for C₁₅H₁₁N₃O₃S).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the oxadiazole-thiophene moiety in biological activity?
- Substituent variation : Synthesize analogs with modified thiophene (e.g., 3-methylthiophene) or oxadiazole (e.g., 1,3,4-oxadiazole) rings to assess steric/electronic effects.
- Functional assays : Test inhibition of targets like 5-lipoxygenase-activating protein (FLAP) using human whole-blood assays (IC₅₀ determination) .
- Data analysis : Correlate substituent properties (Hammett σ values, logP) with potency using multivariate regression.
Q. How can contradictory solubility data across studies be resolved?
- Method standardization :
- Purity verification : Ensure ≥95% purity via elemental analysis and DSC (differential scanning calorimetry) to rule out impurities affecting solubility.
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to FLAP or PD-1/PD-L1 interfaces, focusing on hydrogen bonds between the carbamoyl group and Arg21/Asn24 residues .
- MD simulations : Perform 100-ns simulations in GROMACS to assess stability of the oxadiazole-thiophene conformation in aqueous solution.
Notes
- Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methodologies .
- For crystallography, SHELX remains the gold standard for small-molecule refinement .
- Advanced SAR studies require integration of synthetic chemistry, biophysical assays, and computational modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
